molecular formula C7H7N5O B2480121 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol CAS No. 1291707-77-1

5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol

Cat. No.: B2480121
CAS No.: 1291707-77-1
M. Wt: 177.167
InChI Key: NYFXQXMLDNOQLZ-UHFFFAOYSA-N
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Description

5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl groups in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol typically involves the reaction of 2-aminopyrimidine with appropriate reagents to form the pyrazole ring. One common method involves the cyclization of 2-aminopyrimidine with ethoxymethylene malononitrile in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The exact methods may vary depending on the specific requirements of the industrial process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can yield amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol is unique due to the presence of both amino and hydroxyl groups, which provide multiple sites for chemical modification

Properties

IUPAC Name

3-amino-2-pyrimidin-2-yl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-5-4-6(13)11-12(5)7-9-2-1-3-10-7/h1-4H,8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFXQXMLDNOQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291707-77-1
Record name 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol
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